

# Technical Guide: Core Chemical Properties of 1,1-Diethoxypropane-d10

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## Compound of Interest

Compound Name: 1,1-Diethoxypropane-d10

Cat. No.: B15582702

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical and physical properties of **1,1-Diethoxypropane-d10**. The information is intended for researchers, scientists, and professionals in drug development who may use this isotopically labeled compound as an internal standard, tracer, or in other analytical applications. This document summarizes key quantitative data, outlines a plausible experimental protocol for its synthesis, and provides visualizations to clarify the process.

## Physicochemical Properties

**1,1-Diethoxypropane-d10** is the deuterated isotopologue of 1,1-diethoxypropane, where the ten hydrogen atoms on the two ethoxy groups have been replaced with deuterium. This isotopic substitution leads to a higher molecular weight compared to the parent compound. Below is a summary of its key chemical properties, with a comparison to its non-deuterated counterpart for reference.

## Table 1: General Chemical Properties

| Property          | 1,1-Diethoxypropane-d10 | 1,1-Diethoxypropane (Non-deuterated)                          |
|-------------------|-------------------------|---|
| Molecular Formula | C7H6D10O2[1]            | C7H16O2[2][3][4]  |
| Molecular Weight  | 142.26 g/mol [1]        | 132.20 g/mol [2][5]   |
| Synonyms          | -                       | Propionaldehyde diethyl acetal, Propanal diethyl acetal[2][3] |
| CAS Number        | Not specified           | 4744-08-5[2][3][4]  |

## Table 2: Physical Properties of 1,1-Diethoxypropane (Non-deuterated)

Note: Experimental data for the physical properties of the deuterated compound are not readily available. The properties of the non-deuterated form are provided as a close approximation.

| Property                              | Value                                  |
|---------------------------------------|--|
| Boiling Point                         | 122.8 - 124 °C[4]                      |
| Density                               | 0.823 - 0.841 g/cm <sup>3</sup> [3][4] |
| Refractive Index (n <sub>20/D</sub> ) | 1.386 - 1.389[4]                       |
| Flash Point                           | 12.8 °C[4]                             |
| Vapor Pressure                        | 16.5 mmHg at 25°C[4]                   |
| Solubility                            | Soluble in ethanol[5]                  |
| XLogP3-AA                             | 1.7[5]                                 |

## Proposed Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **1,1-Diethoxypropane-d10** is not widely published. However, a plausible route is through the acid-catalyzed acetalization of propanal

with deuterated ethanol (Ethanol-d6). The following is a representative experimental protocol adapted from standard organic synthesis procedures for acetal formation.

Reaction: Propanal + 2 Ethanol-d6 → **1,1-Diethoxypropane-d10** + H2O

Materials:

- Propanal (1.0 eq)
- Ethanol-d6 (CD3CD2OD) (2.5 eq)
- Anhydrous Toluene
- Catalytic amount of p-Toluenesulfonic acid (p-TSA) (0.01 eq)
- Anhydrous sodium sulfate
- Saturated sodium bicarbonate solution

Equipment:

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add propanal and a sufficient volume of anhydrous toluene.
- Add Ethanol-d6 (2.5 equivalents) to the flask.
- Add a catalytic amount of p-toluenesulfonic acid.
- Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture to room temperature.
- Quench the reaction by adding a saturated solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Remove the toluene solvent using a rotary evaporator.
- Purify the crude product by fractional distillation under atmospheric pressure to obtain pure **1,1-Diethoxypropane-d10**.

Characterization: The final product should be characterized by NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ) and mass spectrometry to confirm its identity and isotopic purity.

## Visualized Synthesis Workflow

The following diagram illustrates the proposed synthesis workflow for **1,1-Diethoxypropane-d10**.



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Caption: Proposed synthesis workflow for **1,1-Diethoxypropane-d10**.

## Applications in Research

**1,1-Diethoxypropane-d10** is primarily utilized in research and development settings that require stable isotope-labeled internal standards for quantitative analysis.<sup>[1]</sup> Its key applications include:

- **Internal Standard:** In analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), where it can be used for accurate quantification of its non-deuterated analog in complex matrices.<sup>[1]</sup>
- **Metabolic Tracer:** The deuterium labels allow for the tracing of the molecule's metabolic fate in biological systems.<sup>[1]</sup>
- **Mechanistic Studies:** Can be used in studies to understand reaction mechanisms where the ethoxy group is involved.

## Safety and Handling

The non-deuterated form, 1,1-diethoxypropane, is a highly flammable liquid and vapor. Appropriate safety precautions, such as working in a well-ventilated fume hood and avoiding ignition sources, should be taken. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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